molecular formula C5H6FN B045406 Pyridine hydrofluoride CAS No. 62778-11-4

Pyridine hydrofluoride

Cat. No. B045406
CAS RN: 62778-11-4
M. Wt: 99.11 g/mol
InChI Key: GRJJQCWNZGRKAU-UHFFFAOYSA-N
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Description

Pyridine hydrofluoride refers to compounds involving pyridine (a basic heterocyclic organic compound with the chemical formula C5H5N) that have been reacted or complexed with hydrofluoric acid or fluorine sources. This category includes various chemical reactions, synthesis methods, and studies on the molecular structure and properties of pyridine and its fluorinated derivatives.

Synthesis Analysis

Pyridine derivatives are synthesized through various methods, including metal-free regio- and chemoselective hydroboration of pyridines catalyzed by N-heterocyclic phosphenium triflates. This process is efficient under ambient conditions and demonstrates good functional group tolerance, leading to selective 1,4-hydroboration products (Rao, Chong, & Kinjo, 2018). Another example involves the use of perfluoro-4-isopropylpyridine for the two-step synthesis of macrocyclic systems bearing pyridine sub-units, showcasing the versatility of pyridine in forming complex structures (Chambers et al., 2003).

Molecular Structure Analysis

The molecular structure of pyridine and its complexes, such as the pyridine-bromine trifluoride (1/1) complex, has been characterized, revealing isolated non-planar molecules linked via hydrogen bonds. Quantum chemical calculations and spectroscopy techniques confirm these structural details, highlighting the stability of intramolecular hydrogen bonds (Ivlev et al., 2018).

Chemical Reactions and Properties

Pyridine hydrofluoride reacts in various ways, including fluorination, halofluorination, and nitrofluorination of olefins, demonstrating its utility as a versatile reagent in organic synthesis. These reactions enable the synthesis of a wide range of fluorinated organic compounds, showcasing the chemical reactivity and applicability of pyridine hydrofluoride in organic chemistry (Olah et al., 1979).

Physical Properties Analysis

The physical properties of pyridine hydrofluoride derivatives are closely related to their molecular structures. Studies on complexes, such as boron difluoride adducts of pyridine-substituted ligands, provide insights into property modulation via protonation and coordination chemistry. Such studies illustrate how the physical and electronic properties of pyridine derivatives can be tailored for specific applications (Barbon et al., 2017).

Chemical Properties Analysis

The chemical properties of pyridine hydrofluoride derivatives are influenced by their interactions and reactions with other chemicals. For instance, the formation of hypervalent complexes through intermolecular silicon-nitrogen interaction demonstrates the potential of pyridine hydrofluoride in supramolecular chemistry. This highlights the role of pyridine as a versatile ligand capable of forming stable complexes with various metals (Nakash & Goldvaser, 2004).

Scientific Research Applications

Summary of the Application

Pyridine derivatives are significant heterocyclic compounds that play an important role in medicinal applications. They possess different biological activities such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity .

Results or Outcomes

The results or outcomes would also depend on the specific biological activity being targeted. The review mentions that these derivatives have a high affinity for various ions and neutral species and can be used as a highly effective chemosensor for the determination of different species .

2. Use of Hydrogen Fluoride Pyridine Complex

Summary of the Application

Hydrogen fluoride pyridine complex is used to prepare beta-fluoroamines via reaction with amino alcohols. As a fluorinating agent, it is involved in the fluorination of 2,2-diary-1,3-dithiolanes. It is associated with nitrosonium tetrafluorborate to prepare gem-difluorides by reacting with ketoximes .

Methods of Application or Experimental Procedures

The specific methods of application involve chemical reactions with amino alcohols, 2,2-diary-1,3-dithiolanes, and ketoximes .

Results or Outcomes

The outcomes of these reactions are the preparation of beta-fluoroamines, the fluorination of 2,2-diary-1,3-dithiolanes, and the preparation of gem-difluorides .

3. Functionalizing Pyridine in the Meta-Position

Summary of the Application

A team of researchers led by Prof. Armido Studer at the Institute of Organic Chemistry at the University of Münster has developed a new strategy for getting various functional groups into the meta-position of pyridines . This is significant because pyridines are often found as functional units in chemicals used in agriculture, pharmaceuticals, and a variety of materials .

Methods of Application or Experimental Procedures

The chemists use a temporary de-aromatization of the pyridine; its electronic properties are reversed, producing a stable intermediary product—a dienamine . By means of radical and polar chemistry, the researchers are able, with a high degree of selectivity, to get a large number of fluorinated alkanes, as well as a series of “electron-poor substituents” (electrophiles), into the meta-position .

Results or Outcomes

These transformations include medically and agro-chemically relevant functionalities such as trifluoromethyl and halogen groups . The functionalized dienamine intermediary products are easily re-aromatized to meta-functionalized pyridines under acidic conditions . The high degree of efficiency, the broad range of applications, and the meta-selectivity of their approach enables twelve different types of drugs to be functionalized .

4. Use of Pyridine in Agriculture

Summary of the Application

Pyridines are often found as functional units in chemicals used in agriculture . They decisively determine the chemical properties of substances .

Results or Outcomes

The results or outcomes would also depend on the specific agricultural chemical being used. The review mentions that these chemicals can be chemically modified without having to build them up anew .

5. Conversion of Alcohols into Alkyl Fluorides

Summary of the Application

Hydrogen fluoride pyridine complex is used to convert secondary and tertiary alcohols into their respective alkyl fluorides .

Methods of Application or Experimental Procedures

The specific method of application involves a chemical reaction with secondary and tertiary alcohols .

Results or Outcomes

The outcome of this reaction is the conversion of secondary and tertiary alcohols into their respective alkyl fluorides .

properties

IUPAC Name

pyridine;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.FH/c1-2-4-6-5-3-1;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJJQCWNZGRKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32001-55-1, 62778-11-4, 110-86-1 (Parent)
Record name Pyridine, hydrofluoride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32001-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrofluoric acid, homopolymer, compd. with pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62778-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, hydrofluoride (1:1)
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DSSTOX Substance ID

DTXSID3067653
Record name Pyridinium fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine hydrofluoride

CAS RN

32001-55-1, 62778-11-4
Record name Pyridine, hydrofluoride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, hydrofluoride (1:1)
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Record name Pyridinium fluoride
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Record name Pyridinium fluoride
Source European Chemicals Agency (ECHA)
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Record name Hydrofluoric acid, homopolymer, compd. with pyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine hydrofluoride
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Pyridine hydrofluoride
Reactant of Route 3
Pyridine hydrofluoride
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Pyridine hydrofluoride
Reactant of Route 5
Pyridine hydrofluoride
Reactant of Route 6
Pyridine hydrofluoride

Citations

For This Compound
136
Citations
AM Turuta, AV Kamernitskii, LD Hi… - Bulletin of the Russian …, 1992 - Springer
The epoxide ring opening of 16α,17α-epoxy-17β-ethynylandrost-4-en-3-one and its dicobalt hexacarbonyl complex on reacting with Py·HF, Py·HCl, and Py·HSCN was studied. The …
Number of citations: 1 link.springer.com
JH Pang, S Chiba - Science China Chemistry, 2020 - Springer
… difluorinated alkyl azides mediated by hypervalent iodine (III) reagent, (difluoroiodo)benzene, that is readily generated in situ from [bis(acetoxy)iodo]benzene and pyridine hydrofluoride. …
Number of citations: 0 link.springer.com
GV Boyd - Progress in Heterocyclic Chemistry, 1998 - Elsevier
… The isoxazolines are detached from the fluorous label by treatment with pyridine hydrofluoride. The chiral titanium cornplex promotes the exo-selective and enantioselective 1, 3-dipolar …
Number of citations: 0 www.sciencedirect.com
H Wang, X Li, Y Lu, L Wang, S Liu, W Gao… - The Journal of …, 2023 - ACS Publications
… Next, the F-source was changed to the frequently used mixture of KF and 18-Crown-6, CsF, or pyridine hydrofluoride, but the reaction efficiency could not be improved (0–56% yields, …
Number of citations: 3 pubs.acs.org
C Steinborn, RE Wildermuth… - Angewandte Chemie …, 2020 - Wiley Online Library
… Selective deprotection of the primary, allylic TBS-group was realized using pyridine hydrofluoride in a 2:1 mixture of tetrahydrofuran and pyridine at 0 C and delivered the free allylic …
Number of citations: 14 onlinelibrary.wiley.com
F Nahra, SR Patrick, D Bello, M Brill, A Obled… - …, 2015 - Wiley Online Library
… moiety for other ligands, we found that the former could be substituted by pyridine by two methods (Scheme 3): reacting [Au(NHC)OH] either with diluted pyridine hydrofluoride (Py⋅HF; …
P Xu, F Wang, G Fan, X Xu, P Tang - Angewandte Chemie, 2017 - Wiley Online Library
… No product was observed when either 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone hydrofluoride (DMPU⋅HF) 17 or pyridine hydrofluoride (Py⋅HF) was used. A further …
Number of citations: 40 onlinelibrary.wiley.com
BM Schmidt, B Topolinski… - … A European Journal, 2013 - Wiley Online Library
… Using N-iodosuccinimide for the activation and the nucleophilic fluorinating agent pyridine hydrofluoride (Olah’s Reagent) was suitable to give the desired gem-dihalo compound 1 in …
Y Chen, Y Li, F Yao, C Peng, C Cao, Y Feng… - Sustainable Energy & …, 2019 - pubs.rsc.org
… of graphene oxide (GO) with H 2 O 2 was first performed to generate a holey graphene precursor, and then it was subjected to a hydrothermal reaction with pyridine hydrofluoride (C 5 H …
Number of citations: 44 pubs.rsc.org
Z Wu, S Lee, SY Jeong, MH Jee, HG Lee, C Lim… - Materials Today …, 2021 - Elsevier
… (INCN)-based terminal moieties (2a and 2c) was carried out in the presence of pyridine followed by the deprotection reaction of the TBDPS group with pyridine hydrofluoride to yield a …
Number of citations: 9 www.sciencedirect.com

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